The following table summarizes the core characteristics of this compound as identified in the initial discovery research [1] [2].
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [3]. |
| Primary Target | Aurora A kinase (Ser/Thr kinase) [1] [2]. |
| Mode of Action | Non-ATP competitive inhibitor [1] [2] [4]. |
| Key Biological Effect | Inhibits Aurora A kinase activity, leading to mitotic spindle defects, disrupted centrosome integrity, and altered microtubule dynamics [1] [2]. |
| Significant Finding | Reveals a new regulatory mechanism for HURP protein distribution on microtubules, distinct from controlling its MT binding [1] [2]. |
The study provided the following potency and selectivity metrics for this compound [2].
| Kinase Analyzed | This compound IC₅₀ (μM) |
|---|---|
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR | 17.9 |
| IGF1R | 14.9 |
Aurora A kinase is a crucial regulator of mitosis, controlling processes like centrosome maturation, spindle assembly, and chromosome alignment. It is frequently overexpressed in various tumors and is associated with chromosomal instability, making it a attractive cancer therapeutic target [1] [2].
The diagram below illustrates the mitotic process regulated by Aurora A and how this compound interferes with this pathway.
A simplified pathway of Aurora A kinase in mitosis and the inhibitory action of this compound.
The discovery and validation of this compound involved a multi-faceted experimental approach, combining in vitro, in vivo (cellular), and in silico studies [1] [2].
The discovery of this compound was significant for several reasons:
Researchers combined in vitro, in vivo single cell, and in silico studies to characterize Tripolin A [1] [2]. Key experiments and their methodologies are detailed below.
| Experimental Area | Protocol/Method Description | Key Finding |
|---|---|---|
| In Vitro Kinase Assay | Measured inhibition of Aurora A kinase activity; tested IC₅₀ stability with increasing ATP concentrations [1] [2]. | Confirmed non-ATP competitive inhibition; IC₅₀ for Aurora A is 1.5 µM [1] [2]. |
| Selectivity Profiling | Evaluated IC₅₀ against Aurora B and receptor tyrosine kinases (EGFR, FGFR, KDR, IGF1R) in vitro [1]. | Showed ~5-fold selectivity for Aurora A over Aurora B; less potent against other kinases [1]. |
| Binding Affinity (DSF) | Differential Scanning Fluorimetry (DSF) to measure protein thermal stability shift (ΔTₘ) upon compound binding [1] [2]. | This compound binding increased Tₘ by 2°C, indicating direct binding and stabilizing effect on Aurora A [1] [2]. |
| Cellular Activity (IF) | Treated HeLa cells (20 µM, 5h/24h); immunofluorescence (IF) for pAurora A (T288) and total Aurora A [1] [2]. | Reduced spindle-bound pAurora A by 85% (5h); did not affect total Aurora A protein levels [1] [2]. |
| Spindle Phenotype (IF) | IF analysis of microtubules, centrosomes, and chromosomes in treated cells [1] [2]. | Induced monopolar spindles, fragmented centrosomes, abnormal spindle formation [1]. |
| HURP Localization (IF) | IF to assess HURP (substrate) distribution on spindle microtubules in treated cells [3] [1]. | Disrupted HURP gradient near chromosomes without preventing its initial MT binding [3] [1]. |
This compound inhibits Aurora A kinase, which disrupts its regulation of key substrates involved in mitotic spindle assembly. A particularly significant finding is its unique effect on HURP, revealing a regulatory mechanism distinct from simply blocking association.
This compound inhibits Aurora A, disrupting HURP's gradient localization without blocking microtubule binding [3] [1] [2].
The table below summarizes the key biochemical characteristics of Tripolin A:
| Property | Description |
|---|---|
| Discovery Context | Identified from a panel of 105 ATP-analogue compounds [1] [2] |
| Primary Target | Aurora A kinase [1] [2] [3] |
| Mode of Inhibition | Non-ATP competitive inhibitor [1] [2] [3] |
| In Vitro IC₅₀ (Aurora A) | 1.5 µM [1] |
| Selectivity (In Vitro) | Moderate; also inhibits Aurora B (IC₅₀ 7.0 µM) and other kinases like EGFR and KDR, but shows functional selectivity for Aurora A in cellular assays [1] |
| Binding Affinity | Binds Aurora A, increasing its melting temperature (ΔTm) by 2°C [1] [2] |
| Predicted Binding Site | Similar, but not identical, to the known inhibitor MLN8054 [1] [3] |
In human cells, this compound produces specific cellular effects consistent with Aurora A inhibition. The table below summarizes the key phenotypes observed in HeLa cells treated with 20 µM this compound [1] [2]:
| Cellular Process | Observed Effect |
|---|---|
| Active Aurora A (pT288) Levels | 85% reduction after 5 hours; 47% reduction after 24 hours [1] |
| Spindle-Bound Aurora A | 81% reduction after 5 hours; 24% reduction after 24 hours [1] |
| Aurora B Activity | No inhibition of Histone H3 S10 phosphorylation (a specific Aurora B substrate) [1] |
| Mitotic Spindle | Induction of abnormal spindles, spindle pole abnormalities, and reduced spindle length [1] |
| Centrosome Integrity | Affected centrosome integrity [1] [3] |
| Microtubule Dynamics | Disrupted dynamics in interphase [1] [3] |
| HURP Protein Distribution | Altered gradient distribution towards chromosomes, without affecting its microtubule binding [1] [2] [3] |
The following diagram illustrates the cellular mechanism of this compound and its functional consequences:
This compound's key scientific value lies in its unique ability to dissect novel regulatory mechanisms. It was instrumental in discovering that Aurora A phosphorylation controls the gradient distribution of HURP towards chromosomes without affecting its initial microtubule binding [1] [2] [3]. This finding reveals a new way of regulating mitotic microtubule stabilizers, separating the targeting and distribution control of a key spindle protein [3].
1. In Vitro Kinase Assay to Determine IC₅₀ and Mode of Inhibition
2. Differential Scanning Fluorimetry (DSF) to Assess Binding
3. Cellular Validation via Immunofluorescence (HeLa Cells)
This compound represents a valuable chemical biology tool. Its non-ATP competitive nature offers a distinct mechanism for inhibiting Aurora A compared to many existing ATP-competitive inhibitors [1]. The compound's unique effect on HURP distribution provides a new avenue for understanding how Aurora A kinase activity orchestrates the mitotic spindle [3].
It is important to note that the information presented here is based on a primary research article from 2013 [1] [2] [3]. As you continue your investigation, you may wish to search for more recent studies that have potentially built upon this foundational work with this compound.
The table below summarizes the specific experimental findings on how Tripolin A affects HURP.
| Aspect of HURP Regulation | Effect of this compound | Experimental Context |
|---|---|---|
| MT Binding | No significant effect [1] | In vivo studies on human cells |
| Gradient Distribution towards Chromosomes | Disrupted or affected [1] | In vivo studies on human cells |
| Proposed Regulatory Mechanism | Reveals a new pathway for regulating mitotic MT stabilizers via Aurora A phosphorylation, distinct from simple MT binding control [1] [2] | In vitro, in vivo, and in silico studies |
This finding is significant because it uncovers a new regulatory mechanism for mitotic microtubule stabilizers. Previous models suggested Aurora A phosphorylation primarily controls whether HURP binds to microtubules. This compound reveals that Aurora A activity separately governs the gradient distribution of HURP after it is already bound, a process crucial for proper kinetochore microtubule function and chromosome segregation [1] [2].
The discovery of this compound's effect involved a multi-step research process. The diagram below outlines the key experimental stages that led to this finding.
Key methodologies from these experiments include:
The relationship between this compound, Aurora A, and its substrate HURP can be visualized in the following pathway. This illustrates how inhibiting Aurora A with this compound specifically disrupts the organization of HURP.
For your work, the implications of these findings are:
The table below summarizes the fundamental characteristics of Tripolin A:
| Property | Description |
|---|---|
| CAS Number | 1148118-92-6 [1] |
| Molecular Formula | C₁₅H₁₁NO₃ [1] |
| Molecular Weight | 253.25 g/mol [1] |
| IUPAC Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one [1] |
| Primary Target | Aurora A Kinase [2] [3] [4] |
| Inhibition Mode | Non-ATP competitive [2] [3] [4] |
| IC₅₀ (Aurora A) | 1.5 μM [3] |
| IC₅₀ (Aurora B) | 7 μM [3] |
This compound exerts its effects by specifically inhibiting Aurora A kinase, a key regulator of mitosis. Its unique non-ATP competitive mode suggests it binds to a site other than the active kinase domain, which may offer advantages in overcoming ATP-competitive resistance mechanisms [2] [3].
This compound inhibits Aurora A, disrupting HURP distribution and causing spindle defects [2] [4].
Key methodologies from the foundational research are outlined below for experimental replication and validation.
This compound is a specialized research tool for investigating mitosis and oncology pathways. Suppliers explicitly state it is "For research use only" and "Not intended for diagnostic or therapeutic use" [1] [3].
The core in vitro kinase assay results for Tripolin A are summarized in the following table.
| Kinase | IC₅₀ (μM) | Mode of Inhibition | Reference Compound(s) |
|---|---|---|---|
| Aurora A | 1.5 μM [1] [2] | Non-ATP competitive [1] [3] | MLN8054, MLN8237 [1] [3] |
| Aurora B | 7.0 μM [1] [2] | Information not specified in search results | VX-680, ZM-447439 [1] [3] |
| EGFR | 11.0 μM [1] | Information not specified in search results | - |
| KDR | 17.9 μM [1] | Information not specified in search results | - |
| IGF1R | 14.9 μM [1] | Information not specified in search results | - |
A differential scanning fluorimetry (DSF) assay further confirmed that this compound binds to Aurora A, increasing its melting temperature (ΔTm) by 2°C, which suggests a direct interaction, though with a lower stabilizing effect compared to its analog, Tripolin B (ΔTm 8°C) [1] [3]. This indicates that the two compounds recognize different binding sites on the kinase [1].
Consistent with a true Aurora A inhibitor, treatment of human cells with this compound leads to specific phenotypic changes. The table below outlines the key cellular outcomes observed in experiments, primarily using HeLa cells.
| Cellular Process/Component | Effect of this compound Treatment | Experimental Validation |
|---|---|---|
| Active Aurora A (pT288) | Reduced by 85% (5h) and 47% (24h) [1] | Immunofluorescence [1] [3] |
| Spindle-Bound Aurora A | Reduced by 81% (5h) and 24% (24h) [1] | Immunofluorescence [1] |
| Mitotic Spindle Morphology | Induced defects (monopolar, multipolar, disorganized spindles) [1] [4] | Comparison to MLN8237 & Aurora A siRNA [4] |
| Centrosome Integrity | Increased fragmented centrosomes and acentrosomal poles [4] | Immunofluorescence for pericentrin [4] |
| HURP Distribution | Disrupted gradient toward chromosomes; MT binding maintained [1] [3] | Immunofluorescence [1] [3] |
| Aurora B Activity | No inhibition of Histone H3 phosphorylation [1] | Western Blot & Immunofluorescence [1] |
Here are the methodologies for the key in vitro and cellular experiments cited in the search results.
The diagram below illustrates the proposed mechanism by which this compound inhibits Aurora A signaling and leads to the observed cellular defects, based on the findings from the search results.
This diagram shows that this compound's non-ATP competitive inhibition of Aurora A prevents its full activation, disrupting the phosphorylation of key substrates critical for proper spindle assembly, ultimately leading to mitotic defects [1] [3] [4].
Recent research has recognized this compound as a valuable starting point for developing more potent and selective inhibitors. A 2024 study used this compound's structure to design novel (E)-3-benzylideneindolin-2-one derivatives that target an allosteric site on Aurora A [6]. One of these compounds, AK34, showed significantly stronger inhibitory activity with an IC₅₀ of 1.68 μM and high binding affinity (K𝐷 = 216 nM), demonstrating the ongoing utility of this compound as a scaffold for drug discovery [6].
Tripolin A is a novel small-molecule inhibitor identified for its specific inhibition of Aurora A kinase. It acts through a non-ATP competitive mechanism, distinguishing it from many other kinase inhibitors. Its primary application in research is for probing mitotic pathways, particularly those involving Aurora A's role in centrosome maturation, spindle assembly, and microtubule dynamics [1].
A key finding from the initial research is that this compound disrupts the gradient distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) on spindle microtubules without affecting its MT binding. This provides a unique tool for dissecting the regulation of mitotic MT stabilizers through Aurora A phosphorylation [1].
The following table summarizes the key reagents used in the foundational study on this compound. Please note that specifics on vendors for common cell culture reagents were not provided in the source material [1].
| Reagent / Material | Specification / Description |
|---|---|
| This compound | Synthetic small-molecule compound [1] |
| Cell Line | HeLa (human cervical adenocarcinoma) cells [1] |
| Solvent | DMSO (Dimethyl Sulfoxide) [1] |
| Positive Control Inhibitors | MLN8054, MLN8237 (Aurora A inhibitors) [1] |
This protocol is adapted from the methods described by Kesisova et al. (2013) for treating HeLa cells with this compound [1].
Post-treatment, the following analyses were performed to assess the efficacy and biological impact of this compound.
| Analysis | Method | Key Findings from Original Study [1] |
|---|---|---|
| Immunofluorescence (IF) | Cells fixed and stained with antibodies against pAurora A (T288) and total Aurora A. | ~85% reduction in pAurora A levels after 5h treatment; disrupted spindle formation. |
| HURP Localization | IF using antibodies against HURP. | Altered gradient distribution on MTs, but MT binding was not abolished. |
| Spindle Morphology & Centrosome Integrity | IF with α/β-tubulin and γ-tubulin antibodies. | Defects in bipolar spindle formation and centrosome maturation. |
| MT Dynamics in Interphase | Live-cell imaging or IF. | Reduced microtubule dynamics. |
The diagram below illustrates the key experimental steps and the proposed molecular mechanism of this compound, based on the published research.
To build upon the existing knowledge, future studies could focus on:
This compound is a novel small-molecule inhibitor identified from a panel of 105 potential inhibitors for its potent activity against Aurora A kinase [1] [2]. It functions through a non-ATP competitive mechanism, meaning its inhibition is not affected by the concentration of ATP in the cellular environment [1] [2] [3]. This makes it a valuable tool for dissecting the specific pathways orchestrated by Aurora A kinase and for use as a scaffold in further inhibitor development [1].
Aurora A is a serine/threonine-protein kinase that plays a critical role in mitosis, including centrosome maturation, spindle assembly, and mitotic entry [4]. It is frequently overexpressed in various human tumors and is considered an important oncogenic target for cancer therapy [1] [4].
The table below summarizes the key quantitative data for this compound from in vitro and cellular studies.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (Aurora A) | 1.5 μM | In vitro kinase assay [2] [3] |
| IC₅₀ (Aurora B) | 7.0 μM | In vitro kinase assay [2] |
| Selectivity (A vs. B) | ~4.7-fold | Ratio of IC₅₀ (Aurora B) / IC₅₀ (Aurora A) [2] |
| Cellular Efficacy | 20 μM | Concentration used in HeLa cells to reduce pAurora A levels [1] [2] |
| Treatment Duration | 5 - 24 hours | Duration of treatment in cellular assays [1] [2] |
This protocol is used to quantify the potency of this compound in inhibiting Aurora A kinase activity in a cell-free system [1] [2].
The following diagram illustrates the key steps and logic of this assay workflow:
This protocol validates the on-target effect of this compound in cultured human cells, using the reduction of phosphorylated Aurora A (pT288) as a key readout [1] [2].
The workflow for this cellular validation assay is outlined below:
Aurora A kinase represents a critical regulator of mitotic progression that plays essential roles in centrosome maturation, spindle assembly, and microtubule-kinetochore interactions. As a validated oncology drug target, Aurora A exhibits frequent overexpression in various human cancers, making its inhibition a promising therapeutic strategy. This compound is a novel small-molecule inhibitor of Aurora A kinase that was identified through screening of 105 potential compounds. Unlike many kinase inhibitors that target the ATP-binding pocket, this compound demonstrates non-ATP competitive inhibition, providing a unique mechanism of action compared to other Aurora A inhibitors such as MLN8054 and MLN8237. This distinctive binding characteristic allows this compound to serve as both a valuable research tool for dissecting Aurora A-dependent pathways and a potential scaffold for future inhibitor development [1].
The significance of this compound in spindle research stems from its ability to reveal novel regulatory mechanisms of microtubule-associated proteins (MAPs), particularly HURP (Hepatoma Up-Regulated Protein). While this compound treatment affects the gradient distribution of HURP toward chromosomes, it surprisingly does not disrupt HURP's binding to microtubules, uncoupling these two functions and revealing new aspects of Aurora A regulation in spindle formation. This property makes this compound particularly valuable for researchers investigating the complex regulation of spindle assembly and the roles of various MAPs in this process [1].
The most intriguing aspect of this compound's action concerns its effect on HURP, a key microtubule-stabilizing protein and Aurora A substrate. Unlike what might be expected from complete Aurora A inhibition, this compound treatment specifically perturbs the gradient distribution of HURP toward chromosomes while preserving its microtubule-binding capability. This unique differential effect reveals a novel regulatory mechanism controlling HURP localization and function, suggesting that Aurora A phosphorylation events distinctly regulate these two aspects of HURP behavior. This finding positions this compound as a particularly valuable tool for dissecting the complex phosphorylation-dependent regulation of microtubule stabilizers during spindle assembly [1].
Table 1: Quantitative Cellular Phenotypes Induced by this compound Treatment
| Cellular Parameter | Effect of this compound | Comparison to Control | Significance |
|---|---|---|---|
| pAurora A spindle localization | Marked reduction | Near-complete loss from spindle MTs | Confirms target engagement |
| Centrosome integrity | Disrupted | Multiple fragmented centrosomes | Affects MT nucleation sites |
| Spindle length | Significantly reduced | ~30-40% decrease | Impacts force balance in mitosis |
| Bipolar spindle formation | Impaired | Increased multipolar spindles | Compromises chromosome segregation |
| HURP distribution | Gradient disrupted | Loss of chromosomal gradient | Uncouples localization from binding |
| HURP MT binding | Largely unaffected | Normal MT association | Reveals novel regulatory mechanism |
This compound shares several phenotypic effects with well-characterized Aurora A inhibitors such as MLN8054 and MLN8237, including impacts on spindle morphology and centrosome function. However, computational modeling suggests that this compound binds to Aurora A in a similar but non-identical manner compared to MLN8054, potentially explaining its unique effects on HURP regulation. This distinguishing feature enables researchers to explore aspects of Aurora A biology that may not be accessible with other inhibitors, making this compound particularly valuable for comprehensive investigation of Aurora A signaling networks in spindle assembly [1].
This compound Stock Solution Preparation:
Cell Treatment Protocol:
Cell Fixation and Staining:
Image Acquisition and Analysis:
Sample Preparation for Live Imaging:
Time-Lapse Acquisition Parameters:
Data Extraction and Quantification:
Diagram 1: this compound's unique mechanism of action shows selective disruption of HURP gradient distribution while maintaining HURP microtubule binding, revealing distinct regulatory pathways.
Diagram 2: Comprehensive experimental workflow for investigating spindle formation using this compound, incorporating both fixed and live-cell imaging approaches.
When analyzing the effects of this compound on spindle formation, researchers should focus on key quantitative parameters that reflect Aurora A inhibition and its functional consequences. Accurate measurement and statistical analysis of these parameters will provide comprehensive insights into this compound's cellular effects and enable comparison with other Aurora A inhibitors.
Table 2: Essential Quantitative Measurements for this compound Spindle Studies
| Analysis Category | Specific Measurable Parameters | Expected Change with this compound | Methodology |
|---|---|---|---|
| Spindle Morphology | Pole-to-pole distance | Decreased by 30-40% | Fluorescence microscopy |
| Spindle width | Increased by 20-30% | Image segmentation | |
| Bipolarity index | Decreased (increased multipolar spindles) | Binary classification | |
| Aurora A Localization | pAurora A intensity on spindle MTs | Marked reduction (>70% decrease) | Fluorescence quantification |
| Centrosomal pAurora A signal | Reduced but not eliminated | Region-specific intensity measurement | |
| HURP Analysis | HURP gradient steepness | Significantly flattened | Linear gradient quantification |
| HURP-microtubule co-localization | Largely unchanged | Pearson's correlation coefficient | |
| Total spindle-associated HURP | Mild reduction (20-30%) | Integrated intensity measurement | |
| Microtubule Organization | Astral microtubule length | Reduced by 25-35% | Length measurement from poles |
| K-fiber alignment | Disorganized | Orientation analysis | |
| Centrosome Integrity | Centrosome fragmentation frequency | Increased 3-5 fold | γ-tubulin spot enumeration |
| Centrosome separation distance | Variable/inconsistent | Inter-centrosomal measurement |
Critical Experimental Controls:
Troubleshooting Common Issues:
Advanced Applications: this compound can be particularly valuable in combination studies with other mitotic regulators to elucidate synthetic lethal interactions or compensatory pathways. Additionally, its unique effect on HURP distribution makes it ideal for investigating the functional consequences of disrupted HURP gradients without complete loss from microtubules, potentially revealing novel aspects of chromosome-microtubule interactions in mitosis. For enhanced spatial analysis of spindle organization, consider implementing expansion microscopy techniques, which can improve resolution of protein localization within the dense spindle architecture [2].
This compound represents a valuable research tool for investigating Aurora A kinase function in spindle formation, distinguished by its non-ATP competitive mechanism and unique effects on HURP regulation. The protocols and application notes detailed herein provide researchers with comprehensive methodologies for employing this compound in spindle studies, from basic phenotypic characterization to advanced mechanistic investigations. By enabling selective disruption of HURP gradient formation while preserving its microtubule association, this compound offers a unique experimental capability to dissect distinct regulatory functions of Aurora A phosphorylation, potentially revealing new aspects of spindle assembly control that may be relevant for both basic cell biology and therapeutic development.
This compound is identified as a novel small-molecule inhibitor of Aurora A kinase. While its primary characterization was in mitotic cells, one study noted its effect on interphase microtubules, consistent with the role of Aurora A [1].
The quantitative data below summarizes its observed cellular effects from a single study on HeLa cells [1]:
| Assay/Condition | Observation/Measurement | Implication |
|---|---|---|
| In Vitro Kinase Inhibition (IC₅₀) | Unchanged with increasing ATP | Non-ATP competitive inhibitor [1] |
| Aurora A Melting Temp. (ΔTₘ) | +2°C | Binds to and stabilizes Aurora A [1] |
| pAurora A (T288) Levels | ↓85% (5h treatment); ↓47% (24h treatment) | Reduces active kinase in cells [1] |
| Total Aurora A on Spindle | ↓81% (5h treatment); ↓24% (24h treatment) | Displaces kinase from its spindle MT location [1] |
| Interphase MT Dynamics | Affected | Consistent with Aurora A inhibition [1] |
To help you design your experiments, the following diagram illustrates the general mechanism of how Aurora A inhibition can influence interphase microtubule dynamics, based on known signaling pathways and the documented effects of this compound.
Aurora A kinase regulates microtubule dynamics by phosphorylating key substrates like HURP (Hepatoma Up-Regulated Protein) and TACC3 [1]. These proteins are microtubule-associated proteins (MAPs) involved in processes such as stabilizing kinetochore fibers and promoting microtubule polymerization. By inhibiting Aurora A, this compound disrupts this regulatory pathway, leading to altered microtubule dynamics. The original study on this compound specifically found that it "affected microtubule dynamics in interphase" and altered the gradient distribution of its substrate HURP on spindle microtubules, revealing a new regulatory mechanism [1].
Since detailed protocols are not available in the search results, you may need to adapt general methods for studying microtubule dynamics. Here are some suggestions and key resources to consult:
Introduction Tripolin A is a chemical compound identified for its impact on mitotic cell division. Experimental evidence indicates that it induces specific defects in mitotic spindle geometry and microtubule stability, presenting a valuable tool for researchers studying mitosis, chromosomal instability, and the mechanisms of anti-mitotic drugs [1].
Key Experimental Findings The primary data on this compound is derived from a study using HeLa cells, a standard human cervical cancer cell line. The quantitative findings are summarized in the table below.
| Experimental Assay | Treatment Conditions | Key Quantitative Findings | Biological Interpretation |
|---|---|---|---|
| Spindle Pole Geometry [1] | 20 µM this compound | Significant reduction in interpolar distance (measured based on pericentrin staining) compared to control (n≥100 cells/group, *p<0.0001) | Induces incomplete spindle pole separation, a transient defect leading to chromosome mis-segregation [2] |
| Microtubule Stability [1] | 20 µM this compound | Altered tubulin intensity profile in metaphase spindles (longitudinal line scans, n=5/group) | Compromises structural integrity and dynamics of the mitotic spindle |
| Interphase MT Array [1] | 20 µM this compound for 1h and 24h | Increased percentage of cells with altered microtubule arrays (n=150 cells/group) | Demonstrates that effects are not limited to mitotic cells and can be time-dependent |
Protocol 1: Assessing Mitotic Spindle Pole Geometry using Immunofluorescence
Protocol 2: Analyzing Microtubule Stability in Metaphase Spindles
Mechanism of Action and Workflow The following diagrams illustrate the proposed cellular mechanism of this compound and the experimental workflow for its investigation.
The induction of transient defects in spindle geometry, such as those caused by this compound, is particularly significant because it can lead to high rates of chromosome mis-segregation and aneuploidy without causing immediate cell death [2]. This makes it a potent mechanism for studying chromosomal instability, a hallmark of cancer and other diseases. Researchers can use this compound as a chemical probe to:
Aurora A kinase represents a critical mitotic regulator and promising oncotherapeutic target due to its frequent overexpression in diverse human cancers. This serine/threonine kinase controls multiple aspects of cell division, including centrosome maturation, mitotic entry, bipolar spindle assembly, and chromosome alignment. One of its key substrates is Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein (MAP) that stabilizes kinetochore fibers and ensures accurate chromosome segregation. The phosphorylation of HURP by Aurora A regulates its stability, microtubule-binding affinity, and proper localization on the mitotic spindle, making this interaction crucial for faithful cell division.
Tripolin A emerges as a valuable chemical biology tool for dissecting Aurora A kinase function and its regulation of HURP. Discovered through screening of a 105-compound ATP-analogue library, this compound demonstrates specific inhibition of Aurora A kinase activity through a unique non-ATP competitive mechanism. This property distinguishes it from many other kinase inhibitors and provides distinct advantages for mechanistic studies. These application notes provide researchers with comprehensive protocols and methodological guidance for employing this compound in investigations of HURP phosphorylation and mitotic regulation, supported by quantitative data summaries and visual workflow representations.
This compound functions as a potent inhibitor of Aurora A kinase through a well-characterized mechanism:
Non-ATP competitive inhibition: Unlike many kinase inhibitors that target the ATP-binding pocket, this compound maintains consistent inhibitory activity across increasing ATP concentrations (IC₅₀ remains at ~1.5 μM regardless of ATP levels), indicating it does not compete with ATP for binding [1] [2]. This property makes this compound particularly valuable for biochemical assays where maintaining physiological ATP concentrations is important.
Selectivity profile: While this compound exhibits primary specificity for Aurora A (IC₅₀ = 1.5 μM), it shows approximately 5-fold lower potency against Aurora B (IC₅₀ = 7.0 μM) and significantly reduced activity against receptor tyrosine kinases including EGFR, FGFR, KDR, and IGF1R (IC₅₀ values ranging from 11-33 μM) [1] [3]. This selectivity enables specific interrogation of Aurora A-dependent processes in cellular contexts.
Cellular target engagement: Treatment with this compound (20 μM) significantly reduces autophosphorylation of Aurora A at Thr288 (85% reduction after 5 hours; 47% after 24 hours) and decreases spindle-associated Aurora A (81% after 5 hours; 24% after 24 hours) without affecting total Aurora A protein levels, confirming effective target engagement in living cells [1] [2].
This compound treatment produces a distinctive effect on HURP dynamics that reveals novel regulatory mechanisms:
Disrupted gradient distribution: this compound alters the characteristic gradient distribution of HURP toward chromosomes without affecting its microtubule binding capacity, uncoupling these two regulatory aspects [1] [2]. This finding suggests Aurora A phosphorylation controls HURP distribution rather than fundamental microtubule association.
Microtubule dynamics alteration: In interphase cells, this compound affects microtubule dynamics, demonstrating that Aurora A functions extend beyond mitosis proper [1]. This interphase effect highlights the versatility of this compound for investigating cell cycle-independent functions of Aurora A.
Table 1: In vitro kinase inhibition profile of this compound
| Kinase Target | IC₅₀ Value (μM) | Mode of Inhibition | Assay Type |
|---|---|---|---|
| Aurora A | 1.5 | Non-ATP competitive | In vitro kinase assay |
| Aurora B | 7.0 | Not determined | In vitro kinase assay |
| EGFR | 11.0 | Not determined | Receptor tyrosine kinase panel |
| FGFR | 33.4 | Not determined | Receptor tyrosine kinase panel |
| KDR | 17.9 | Not determined | Receptor tyrosine kinase panel |
| IGF1R | 14.9 | Not determined | Receptor tyrosine kinase panel |
Data compiled from published studies [1] [3]
Table 2: Cellular effects of this compound treatment in HeLa cells
| Cellular Parameter | Effect of 20 μM this compound (5h) | Effect of 20 μM this compound (24h) | Assay Method |
|---|---|---|---|
| pAurora A (T288) levels | 85% reduction | 47% reduction | Immunofluorescence |
| Spindle-associated Aurora A | 81% reduction | 24% reduction | Immunofluorescence |
| Total Aurora A protein | No significant change | No significant change | Western blot |
| Aurora B activity (Histone H3 pS10) | No inhibition | No inhibition | Immunofluorescence |
| HURP microtubule binding | Unaffected | Unaffected | Immunofluorescence |
| HURP gradient distribution | Disrupted | Disrupted | Immunofluorescence |
| Spindle morphology | Abnormal | Abnormal | Microscopy |
| Centrosome integrity | Disrupted | Disrupted | Microscopy |
Data summarized from Kesisova et al. [1] [2]
This protocol details the application of this compound for cellular studies of Aurora A function and HURP regulation:
Cell preparation and compound treatment:
Mitotic synchronization (optional):
Validation of inhibition:
This protocol enables detailed examination of HURP distribution and microtubule association following Aurora A inhibition:
Cell fixation and permeabilization:
Antibody staining:
Image acquisition and analysis:
This protocol describes methods for analyzing the molecular interaction between HURP and Aurora A:
Co-immunoprecipitation assays:
Western blot analysis:
This compound provides a versatile tool for addressing fundamental biological questions:
Mitotic spindle research: The compound enables investigation of Aurora A's role in spindle assembly and dynamics. Researchers can combine this compound treatment with live-cell imaging of fluorescently tagged EB proteins to quantify microtubule dynamics or use FRAP/photoactivation to examine HURP turnover on spindle microtubules [4] [5].
HURP phosphorylation studies: this compound reveals novel regulatory mechanisms controlling HURP distribution. The finding that it disrupts HURP's gradient distribution without affecting microtubule binding suggests Aurora A phosphorylation regulates spatial positioning rather than fundamental association with microtubules [1].
Kinase signaling dissection: The non-ATP competitive mechanism of this compound allows researchers to study Aurora A function under physiological ATP conditions, unlike ATP-competitive inhibitors that may create non-physiological conditions in high-ATP environments [1] [2].
This compound has significant utility in disease-focused research:
Cancer cell vulnerability studies: Given Aurora A overexpression in multiple cancers and its role in chemoresistance, this compound can help identify contexts where Aurora A inhibition sensitizes tumor cells to conventional therapies [1] [6].
Biomarker development: As HURP is overexpressed in hepatocellular carcinoma, bladder, breast, and other cancers, understanding its regulation by Aurora A may reveal new diagnostic or prognostic biomarkers [6] [4].
Therapeutic development: this compound can serve as a scaffold for developing improved Aurora A inhibitors with non-ATP competitive mechanisms, potentially overcoming limitations of current ATP-competitive compounds [1] [2].
Diagram 1: Molecular mechanism of this compound action on Aurora A-HURP signaling pathway. This compound inhibits Aurora A kinase through a non-ATP competitive mechanism, affecting HURP phosphorylation. This disruption specifically impairs HURP's gradient distribution on spindle microtubules while preserving its microtubule binding capacity, ultimately compromising spindle integrity.
Diagram 2: Experimental workflow for analyzing HURP localization following this compound treatment. The protocol encompasses cell culture and compound treatment, optional mitotic synchronization to enrich metaphase cells, immunofluorescence processing, high-resolution imaging, quantitative analysis of HURP distribution, and biochemical validation of Aurora A inhibition and complex formation.
When employing this compound in research applications, several technical considerations merit attention:
Optimal concentration determination: While 20 μM effectively inhibits Aurora A in HeLa cells, researchers should perform dose-response experiments (typically 1-50 μM range) when working with new cell lines to establish optimal concentrations for their specific experimental system [1] [3].
Temporal considerations: The substantial difference in pAurora A reduction between 5-hour (85%) and 24-hour (47%) treatments suggests potential compensatory mechanisms or compound instability in extended cultures. Researchers should include appropriate time controls and consider medium refreshment for prolonged experiments [1].
Specificity validation: Although this compound shows selectivity for Aurora A over Aurora B, researchers should confirm target-specific effects through rescue experiments with wild-type Aurora A expression or complementary approaches like RNAi to ensure observed phenotypes specifically result from Aurora A inhibition [1] [2].
HURP analysis considerations: When assessing HURP localization, researchers should employ quantitative approaches to distinguish between gradient distribution defects (affected by this compound) and microtubule binding (unaffected by this compound), as qualitative assessment may not capture this nuanced effect [1].
This compound represents a valuable chemical biology tool for investigating Aurora A kinase function and its regulation of HURP in mitotic processes. Its unique non-ATP competitive mechanism, cellular activity, and specific effects on HURP distribution provide distinct advantages for dissecting this important kinase-substrate relationship. The protocols and application notes presented here offer researchers comprehensive guidance for implementing this compound in their experimental systems, from basic cell biological studies to translational cancer research. Through its ability to uncouple HURP's microtubule binding from its gradient distribution, this compound continues to reveal novel aspects of mitotic regulation and offers opportunities for developing improved Aurora A-targeted therapeutic strategies.
Aurora A kinase is a crucial regulator of mitosis, and its activity is dependent on autophosphorylation at Threonine 288 (Thr288) in the activation loop [1]. Detecting this phosphorylation event is a standard method for monitoring Aurora A activity in cells.
Tripolin A is a novel small-molecule inhibitor of Aurora A. It is characterized as a non-ATP competitive inhibitor, meaning its effectiveness is not diminished by high cellular ATP concentrations [2] [3]. In human cells, this compound treatment leads to a significant reduction in the levels of active, phosphorylated Aurora A (pAurora A Thr288) localized on spindle microtubules, without affecting the total protein levels of Aurora A or the related Aurora B kinase [2]. This makes pAurora A (Thr288) a key biomarker for assessing the efficacy of this compound in cellular experiments.
The following protocol is synthesized from research methodologies and commercial antibody specifications, tailored for use with this compound.
This technique allows for the visualization and quantification of the active kinase within the cellular structure, particularly at the spindle and centrosomes.
The workflow and biological context of this experiment are summarized in the diagram below.
The table below summarizes the quantitative effects of this compound on pAurora A levels as reported in the original study.
Table 1: Quantified Effects of 20 µM this compound on pAurora A (Thr288) Levels in HeLa Cells
| Treatment | Duration | Reduction in pAurora A (Thr288) Levels | Cellular Phenotypes Observed |
|---|---|---|---|
| This compound | 5 hours | ~85% reduction [2] | Multipolar spindles, centrosome fragmentation, monopolar spindles [2] [5] |
| This compound | 24 hours | ~47% reduction [2] | Multipolar spindles, centrosome fragmentation, monopolar spindles [2] [5] |
| Control (DMSO) | - | Baseline level | Normal mitotic spindles [2] |
The pAurora A (Thr288) detection protocol, in conjunction with this compound, can be applied to:
Triptolide, a diterpenoid triepoxide derived from the Chinese medicinal plant Tripterygium wilfordii, has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties [1]. Its multifaceted mechanism of action involves the suppression of RNA polymerase II, inhibition of heat shock proteins (HSP70 and HSP90), and blockade of key signaling pathways such as NF-κB, Notch, and STAT3 [2] [1]. The compound demonstrates a unique ability to specifically target cancer cells while sparing normal cells, making it a promising candidate for overcoming drug resistance in cancers such as pancreatic, breast, and lung cancer [1].
The use of live-cell imaging is particularly suited to studying triptolide's effects, as it allows researchers to observe dynamic cellular processes—including cell death, proliferation, and migration—in real time, rather than relying on single time-point snapshots [3]. This application note provides detailed protocols for using live-cell imaging to investigate triptolide's impact on cellular phenotypes and signaling pathways, enabling researchers in drug development to gain deeper mechanistic insights.
The following section outlines a generalized workflow for live-cell imaging assays, which can be adapted specifically for studying triptolide and its analogs. This workflow ensures the maintenance of cell viability and environmental control throughout the experiment, which is critical for generating biologically relevant data [3].
The process of conducting a live-cell imaging assay to study compound effects involves several key stages, from cell preparation to data analysis, as illustrated below.
Objective: To assess the morphological and phenotypic changes induced by triptolide treatment in live cells over time.
Materials:
Method:
The effects of triptolide can be quantified across various cellular models and endpoints. The table below summarizes key quantitative findings from recent literature, which can serve as benchmarks for live-cell imaging experiments.
Table 1: Quantitative effects of triptolide in various experimental models
| Experimental Model | Triptolide Concentration | Exposure Time | Key Quantitative Findings | Biological Endpoint |
|---|---|---|---|---|
| Cancer cell lines (in vitro) [1] | Varies by cell type | 24-72 hours | Reduced cancer cell proliferation; enhanced efficacy of conventional therapies | Anti-proliferative activity, combination therapy synergy |
| Zebrafish larvae (muscle development) [2] | Not specified in abstract | During development | Inhibition of muscle development; reduced myosin heavy chain and F-actin staining | Muscle atrophy, developmental toxicity |
| Neutrophils (from human blood) [5] | 200 nmol/L | 2 hours | Induced neutrophil apoptosis; inhibited NETs formation and migration | Anti-inflammatory activity |
| Collagen-Induced Arthritis (CIA) mice [5] | 70 µg/kg/d | Every other day for 60 days | Alleviated arthritis progression; reduced bone destruction and neutrophil infiltration | In vivo efficacy for rheumatoid arthritis |
Triptolide exerts its effects by modulating multiple signaling pathways. Research indicates that it simultaneously targets the Notch1 and STAT3 signaling pathways, an effect that is crucial for its anti-proliferative activity in cancer cells and its disruptive effect on muscle development in zebrafish models [2]. Furthermore, in the context of rheumatoid arthritis, triptolide has been shown to regulate neutrophil function by inducing apoptosis and inhibiting migration in a Hippo signaling pathway-dependent manner [5].
The following diagram illustrates the proposed mechanism by which triptolide affects neutrophil function through the Hippo pathway, based on findings from [5].
Objective: To visualize the effect of triptolide on the localization of key signaling proteins (e.g., YAP/TAZ) in the context of neutrophil function.
Materials:
Method:
Live-cell imaging provides a powerful and versatile platform for unraveling the complex mechanisms of bioactive compounds like triptolide. The protocols outlined in this application note—ranging from general phenotypic profiling to specific investigation of signaling pathways—enable researchers to capture dynamic cellular responses in real time. The quantitative data and mechanistic insights generated through these methods are invaluable for advancing drug discovery, particularly in evaluating compounds that target dynamic processes such as cell death, migration, and pathway modulation. The integration of these live-cell assays complements traditional fixed-cell endpoints, offering a more comprehensive understanding of a compound's pharmacological profile.
Aurora A kinase represents a critical regulatory enzyme in cell cycle progression, particularly in mitotic spindle formation and centrosome maturation. Its frequent overexpression in diverse tumor types has established it as a promising therapeutic target for cancer treatment. This review presents comprehensive application notes and experimental protocols for two distinct Aurora A kinase inhibitors—Tripolin A, a novel investigational compound, and MLN8237 (Alisertib), a clinically advanced inhibitor—to facilitate their research application in preclinical drug development. The differential characteristics of these inhibitors, including their binding mechanisms and specificity profiles, provide valuable tools for dissecting Aurora A kinase functions in both basic research and translational applications.
This compound emerged from a screening of 105 ATP-analogue compounds, demonstrating superior inhibitory characteristics compared to its structural analogue Tripolin B. While both compounds initially showed promising Aurora A kinase inhibition in vitro, only this compound maintained efficacy in cellular contexts, reducing phosphorylated Aurora A (T288) levels by 85% after 5 hours and 47% after 24 hours of treatment in HeLa cells at 20 µM concentration. This compound exhibits a non-ATP competitive mechanism of inhibition, as evidenced by unchanged IC₅₀ values with increasing ATP concentrations, suggesting it binds outside the canonical ATP-binding pocket. This distinctive mechanism differentiates it from most kinase inhibitors and may confer unique pharmacological properties [1] [2].
MLN8237 (Alisertib) represents a second-generation Aurora A inhibitor with demonstrated clinical relevance, currently undergoing Phase I-III clinical trials for various hematological malignancies and solid tumors. As an ATP-competitive inhibitor, MLN8237 exhibits high specificity for Aurora A over Aurora B (approximately 200-300 fold selectivity in cellular contexts). Its mechanism involves binding to the ATP-binding pocket of Aurora A, effectively suppressing kinase activity and inducing mitotic abnormalities at nanomolar concentrations (IC₅₀ typically 1-100 nM depending on cellular context) [3] [4] [5]. The compound has shown promising antitumor activity in diverse preclinical models, including multiple myeloma, breast cancer, and mantle cell lymphoma, both as monotherapy and in combination regimens [4] [6] [7].
The mechanisms through which this compound and MLN8237 exert their inhibitory effects on Aurora A kinase involve distinct binding modalities that result in characteristic downstream consequences. The following diagram illustrates the key mechanistic differences between these two inhibitors:
Figure 1: Comparative Mechanisms of this compound and MLN8237 Action on Aurora A Kinase
This compound operates through a non-ATP competitive mechanism, uniquely binding to an allosteric site on Aurora A kinase. This binding results in reduced autophosphorylation at Thr288 without affecting overall Aurora A protein levels. Rather than completely abolishing kinase activity, this compound appears to modulate substrate specificity or accessibility. A particularly distinctive effect is its impact on HURP (Hepatoma Up-Regulated Protein) distribution along microtubules—while HURP maintains its microtubule binding capability, its gradient distribution toward chromosomes is disrupted. This suggests that this compound may selectively interfere with specific Aurora A substrate interactions while preserving others, representing a novel regulatory mechanism for mitotic microtubule stabilizers [1] [2].
MLN8237 functions as a conventional ATP-competitive inhibitor, directly competing with ATP for binding to the kinase domain. This binding effectively suppresses catalytic activity and subsequent autophosphorylation at Thr288. The inhibition leads to profound disruption of centrosome maturation, bipolar spindle assembly, and chromosome alignment. Consequently, treated cells experience mitotic arrest followed by apoptosis or senescence through p53/p73-dependent pathways. MLN8237 treatment also influences the PI3K/Akt/mTOR and p38 MAPK signaling pathways, contributing to its pro-autophagic and pro-apoptotic effects in cancer cells [3] [4] [5].
The inhibition of Aurora A kinase by either compound triggers dose-dependent cellular responses that ultimately compromise cell viability. At the cellular level, both inhibitors induce mitotic spindle defects, including monopolar spindles, shortened spindle length, and misoriented division planes. Centrosome integrity is compromised, leading to aberrant chromosome segregation and aneuploidy. The duration of mitotic progression is significantly prolonged as cells attempt to resolve mitotic defects, ultimately triggering apoptotic pathways or cellular senescence [1] [2] [5].
The differential sensitivity of various mitotic processes to Aurora A inhibition reveals a hierarchy of functional dependencies. For instance, centrosome separation appears more sensitive to Aurora A inhibition than spindle assembly itself. MLN8237 treatment demonstrates dose-dependent specificity, with lower concentrations (20-50 nM) selectively inhibiting Aurora A while higher concentrations (>100 nM) increasingly affect Aurora B activity, as measured by impaired phosphorylation of its substrate histone H3 [5].
This compound Inhibition Kinase Assay Objective: Determine IC₅₀ values and inhibition mechanism of this compound against Aurora A kinase. Procedure: Prepare reaction mixtures containing recombinant Aurora A kinase (10-50 nM), appropriate substrate (e.g., myelin basic protein or specific peptide substrate), ATP (variable concentrations: 10-500 µM for mechanism studies), and this compound (serial dilutions from 0.1-50 µM) in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Initiate reactions by ATP addition and incubate at 30°C for 30-60 minutes. Terminate reactions with EDTA or acid solution. Quantify phosphorylation using radioactivity (γ-³²P-ATP) or ELISA-based detection. For IC₅₀ determination, maintain ATP at Km concentration (typically 100 µM). For mechanism studies, vary ATP concentrations while testing multiple this compound concentrations. Analyze data using Lineweaver-Burk or Michaelis-Menten plots to determine inhibition modality [1] [2].
MLN8237 Selectivity Profiling Assay Objective: Evaluate selectivity of MLN8237 across kinase panel. Procedure: Utilize commercial kinase profiling services or in-house panels including Aurora A, Aurora B, and related kinases (EGFR, FGFR, KDR, IGF1R). Conduct reactions similarly to above protocol, using MLN8237 concentrations ranging from 0.1 nM to 10 µM. Include staurosporine as non-selective control. Calculate percent inhibition at each concentration and determine IC₅₀ values using non-linear regression. MLN8237 should demonstrate ~300-fold selectivity for Aurora A over Aurora B in vitro [2] [4].
Differential Scanning Fluorimetry (DSF) for Binding Affinity Objective: Measure compound binding through thermal stabilization of Aurora A. Procedure: Prepare Aurora A kinase (1-2 µM) in appropriate buffer with SYPRO Orange dye. Add this compound, Tripolin B, or MLN8237 (10-50 µM) or DMSO control. Perform thermal denaturation using real-time PCR instrument with temperature gradient from 25°C to 95°C (1°C increments). Monitor fluorescence increase as protein unfolds. Determine melting temperature (Tₘ) from inflection point of denaturation curve. Calculate ΔTₘ relative to DMSO control. Tripolin B shows stronger stabilization (ΔTₘ = 8°C) compared to this compound (ΔTₘ = 2°C), indicating different binding affinities despite structural similarity [1] [2].
Immunofluorescence Analysis of Mitotic Defects Objective: Quantify Aurora A inhibition phenotypes in cultured cells. Procedure: Plate HeLa, U2OS, or other appropriate cell lines on glass coverslips. Treat with inhibitors (this compound: 5-20 µM; MLN8237: 10-500 nM) for 5-24 hours. Include DMSO vehicle control. For mitotic enrichment, pre-treat with microtubule destabilizers (nocodazole, 100 ng/mL, 4-6 hours) or perform mitotic shake-off. Fix with 4% paraformaldehyde or methanol, permeabilize with 0.1-0.5% Triton X-100, block with 3% BSA. Incubate with primary antibodies: anti-phospho-Aurora A (T288), anti-α-tubulin, anti-γ-tubulin, anti-HURP, and anti-phospho-histone H3 (S10). Include DAPI for DNA visualization. Acquire images by confocal or epifluorescence microscopy. Quantify fluorescence intensity at spindle poles, spindle length, spindle orientation, and HURP distribution patterns [1] [2] [5].
Cell Viability and Proliferation Assays Objective: Determine cytotoxic effects and IC₅₀ values in cancer cell lines. Procedure: Seed cells in 96-well plates (5,000-10,000 cells/well). After attachment, treat with serial dilutions of inhibitors (this compound: 1-50 µM; MLN8237: 1-5000 nM) for 24-72 hours. For MTT assay, add 10-20 μL MTT solution (5 mg/mL) per well, incubate 2-4 hours at 37°C. Remove medium, dissolve formazan crystals in DMSO (150 μL). Measure absorbance at 570 nm with reference at 630-690 nm. For ATP-based viability assays (CellTiter-Glo), add equal volume of reagent, mix, and measure luminescence. Calculate percent viability relative to DMSO controls and determine IC₅₀ values using four-parameter logistic curve fitting [3] [4] [7].
Cell Cycle Analysis by Flow Cytometry Objective: Assess cell cycle distribution and polyploidy following inhibitor treatment. Procedure: Treat cells with inhibitors for 12-48 hours. Harvest cells by trypsinization, wash with PBS, fix in 70% ethanol at -20°C for ≥2 hours. Wash with PBS, treat with RNase A (100 μg/mL), and stain with propidium iodide (50 μg/mL). Analyze DNA content using flow cytometer (≥10,000 events/sample). Identify sub-G1 population (apoptosis), G1, S, G2/M populations, and >4N DNA content (polyploidy). For simultaneous mitotic marker analysis, stain with anti-phospho-histone H3 (S10) antibody prior to PI staining [3] [4].
Apoptosis Detection by Annexin V/Propidium Iodide Staining Objective: Quantify apoptotic cell death induced by Aurora A inhibition. Procedure: Treat cells with inhibitors for 24-72 hours. Harvest cells (including floating cells), wash with cold PBS. Resuspend in Annexin V binding buffer (100-500 μL). Add Annexin V-FITC (or other fluorophore conjugate) and propidium iodide (final concentration 1 μg/mL). Incubate 15 minutes at room temperature in dark. Add additional binding buffer and analyze by flow cytometry within 1 hour. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [3] [4] [6].
The distinct properties of this compound and MLN8237 lend them to different research applications. The following table summarizes the key research findings and applications for each inhibitor:
Table 1: Research Applications and Key Findings for this compound and MLN8237
| Research Application | This compound Findings | MLN8237 (Alisertib) Findings |
|---|---|---|
| Mitotic Spindle Regulation | Induces spindle defects, reduces spindle length, disrupts HURP gradient distribution without affecting microtubule binding [1] [2] | Causes monopolar spindles, centrosome amplification, misoriented cell division [4] [5] |
| Cell Cycle Progression | Prolongs mitotic duration, induces mitotic accumulation [2] | Triggers G2/M arrest through p53/p21/CDC2/cyclin B1 pathway modulation [3] |
| Cell Death Mechanisms | Reduces viability through mitotic disruption; comprehensive apoptosis mechanisms not fully characterized [2] | Induces mitochondria-mediated apoptosis with caspase-3/9 activation; modulates Bcl-2/Bax balance; induces cellular senescence [3] [4] |
| Downstream Signaling Effects | Specifically alters Aurora A substrate phosphorylation patterns, particularly HURP distribution [1] [2] | Modulates PI3K/Akt/mTOR and p38 MAPK pathways; enhances autophagy via LC3-II and beclin-1 induction [3] [7] |
| Therapeutic Combinations | Limited combination data available; primarily research tool for mechanistic studies [2] | Synergistic with multiple agents: dexamethasone, doxorubicin, bortezomib in myeloma; ibrutinib and rituximab in lymphoma [4] [6] |
| In Vivo Efficacy | Limited in vivo data reported in literature [1] [2] | Demonstrated efficacy in xenograft models; reduced tumor burden in myeloma, lymphoma models [4] [6] |
This compound serves as a valuable mechanistic probe for basic research due to its unique non-competitive inhibition mechanism. Its ability to selectively disrupt HURP distribution while maintaining microtubule binding makes it particularly useful for dissecting Aurora A substrate-specific functions in mitotic regulation. The compound has proven effective in revealing novel regulatory mechanisms of mitotic microtubule stabilizers through Aurora A phosphorylation. Its research applications include studying: (1) HURP function in kinetochore microtubule stabilization; (2) Aurora A activation and localization mechanisms; (3) substrate-specific phosphorylation events in mitosis; and (4) centrosome maturation processes independent of kinase activity [1] [2].
MLN8237 has extensive applications in both basic research and translational studies. As a clinical-stage compound, it is widely used for: (1) preclinical evaluation of Aurora A inhibition as therapeutic strategy; (2) combination therapy development; (3) biomarker identification for Aurora A inhibitor response; and (4) mechanisms of therapeutic resistance. Research has demonstrated its efficacy across diverse tumor types, including hematological malignancies (multiple myeloma, mantle cell lymphoma) and solid tumors (breast, ovarian, prostate). The compound's well-characterized specificity at appropriate concentrations (20-50 nM for selective Aurora A inhibition in U2OS cells) enables precise mechanistic studies [3] [4] [6].
MLN8237 combination regimens have shown particular promise in preclinical models. In mantle cell lymphoma, MLN8237 combined with the BTK inhibitor ibrutinib demonstrated synergistic anti-tumor activity against both ibrutinib-sensitive and insensitive cell lines. The combination effectively decreased PI3K, BTK, p38, HCK, and RSK kinase activities, indicating multipotent effects on cellular proliferation and growth signaling pathways. Furthermore, the addition of rituximab to the alisertib-ibrutinib combination created a highly active triplet regimen with significantly stronger tumor growth inhibition than doublet therapies in xenograft models [6].
In breast cancer models, MLN8237 combination strategies have focused on targeting parallel survival pathways. Research has shown that YAP/TAZ inactivation sensitizes cancer cells to MLN8237, resulting in enhanced apoptosis and reduced Aurora A expression. This combination strategy effectively overcame resistance mechanisms in YAP/TAZ-dependent cell lines. Additionally, combination with fluvastatin—which constrains nuclear localization of YAP/TAZ—produced enhanced anti-tumor effects, suggesting a novel therapeutic approach for YAP/TAZ-dependent cancers [7].
The comprehensive biochemical characterization of this compound and MLN8237 reveals distinct pharmacological properties that inform their appropriate research applications. The following table provides detailed comparative data for these Aurora A inhibitors:
Table 2: Comparative Biochemical and Cellular Properties of this compound and MLN8237
| Parameter | This compound | MLN8237 (Alisertib) |
|---|---|---|
| IC₅₀ Aurora A (in vitro) | 1.5 µM [2] | 1-10 nM (varies by assay) [4] |
| IC₅₀ Aurora B (in vitro) | 7.0 µM [2] | ~300 nM (varies by assay) [5] |
| Selectivity Ratio (A/B) | ~4.7-fold [2] | ~200-300-fold [5] |
| Inhibition Mechanism | Non-ATP competitive [1] [2] | ATP-competitive [4] [5] |
| Cellular IC₅₀ (Proliferation) | ~10-20 µM (HeLa) [1] [2] | 10-500 nM (cell type dependent) [3] [4] |
| Kinase Selectivity Profile | Moderate selectivity: IC₅₀ EGFR: 11 µM; FGFR: 33.4 µM; KDR: 17.9 µM; IGF1R: 14.9 µM [2] | High selectivity for Aurora A; off-target effects at higher concentrations [5] |
| Cellular Phenotypes | Reduced pAurora A (T288), spindle defects, disrupted HURP gradient, centrosome abnormalities [1] [2] | Mitotic arrest, spindle defects, centrosome amplification, aneuploidy, apoptosis [3] [4] [5] |
| Binding Affinity (DSF ΔTₘ) | ΔTₘ = 2°C [1] [2] | Not reported in searched literature |
| Clinical Status | Preclinical research compound [1] [2] | Phase I-III clinical trials [3] [5] [8] |
Dosing and Treatment Duration For This compound, effective cellular concentrations typically range from 5-20 µM with treatment durations of 5-24 hours for phenotypic studies. Longer treatments (24-48 hours) are applicable for viability and proliferation assays. For MLN8237, concentrations of 10-100 nM are generally sufficient for selective Aurora A inhibition during short-term treatments (4-24 hours), while higher concentrations (100-500 nM) may be required for longer-term viability assays (48-72 hours). Careful dose-response studies are recommended for each cell line, as sensitivity varies significantly based on Aurora A expression levels and dependency [1] [2] [5].
Optimal Cell Line Selection MLN8237 has demonstrated efficacy across numerous cancer cell lines, with particular potency in hematological malignancies (multiple myeloma, lymphoma) and solid tumors overexpressing Aurora A (breast, ovarian, prostate). This compound has been primarily characterized in HeLa and U2OS cells, with limited data available in other models. For MLN8237 combination studies, appropriate models include BTK inhibitor-resistant mantle cell lymphoma (Granta-519) for ibrutinib combinations and YAP/TAZ-dependent models (OVCAR-8, MDA-MB-231) for statin combinations [1] [2] [4].
Experimental Controls and Validation Essential controls for Aurora A inhibition studies include: (1) DMSO vehicle control at equivalent concentration; (2) Genetic validation (siRNA/shRNA against Aurora A) where feasible; (3) Phenotypic benchmarks including spindle defects and mitotic arrest; (4) Target engagement verification through pAurora A (T288) immunoblotting or immunofluorescence; and (5) Specificity validation through phospho-histone H3 (S10) staining to assess Aurora B inhibition at higher concentrations [1] [2] [5].
The comparative analysis of this compound and MLN8237 reveals two distinct chemical tools for probing Aurora A kinase function in basic research and therapeutic development. This compound offers a unique mechanistic profile as a non-ATP competitive inhibitor, making it particularly valuable for dissecting substrate-specific functions of Aurora A and exploring novel regulatory mechanisms in mitosis. Its distinctive effect on HURP distribution highlights the complexity of Aurora A signaling and underscores the potential for targeted inhibition of specific kinase functions rather than complete catalytic ablation.
MLN8237 (Alisertib) represents a clinically-translatable Aurora A inhibitor with well-established efficacy across diverse cancer models. Its high specificity and developed protocols support both mechanistic studies and preclinical therapeutic evaluation. The accumulating evidence of synergistic combinations with targeted agents, conventional chemotherapeutics, and biologics highlights the potential of Aurora A inhibition as a cornerstone in combinatorial cancer therapy regimens.
The experimental protocols outlined provide robust methodologies for investigating Aurora A inhibition across biochemical, cellular, and functional assays. As research progresses, the continued refinement of Aurora A targeted therapies will benefit from the distinct properties of these two inhibitors, potentially enabling more precise manipulation of mitotic signaling for both fundamental discovery and therapeutic advancement.
This compound is identified as a novel small-molecule inhibitor of the Aurora A kinase. It acts as a non-ATP competitive inhibitor, which distinguishes it from many other kinase inhibitors [1]. This activity was established through in vitro kinase assays and its effects observed in human cell studies [1].
However, the published research does not provide explicit data on its solubility profile in various solvents, its exact storage conditions, or a defined shelf-life [1].
Due to the lack of readily available data, you will likely need to determine the solubility and stability parameters empirically. The following workflow outlines a systematic approach for this characterization.
Based on the workflow above, here are detailed protocols and considerations for your technical guides.
Since this compound was used in biological assays, it was likely dissolved in a solvent like DMSO for initial stock solutions [1]. This is a standard practice for poorly water-soluble compounds.
Without specific data, a conservative approach is warranted. The general principles for storing small molecule inhibitors should be applied [4].
Recommended Storage Conditions (Based on Best Practices):
Stability-Indicating Parameters: A comprehensive stability program should monitor [4]:
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Precipitation in solution | Solubility limit exceeded; solvent evaporated. | Dilute solution with a compatible solvent; ensure stock is stored in a sealed container. |
| Loss of biological activity | Compound degradation over time. | Prepare fresh stock solutions from powder; check storage temperature and container integrity; analyze purity by HPLC. |
| Inconsistent experimental results | Variable solubility or degraded compound. | Standardize the solvent and dissolution protocol across all experiments; use a freshly thawed aliquot. |
IC50 values can vary significantly due to differences in experimental design and data analysis. The following table summarizes the core factors that can affect the IC50 value you obtain.
| Variability Factor | Description | Impact on IC50 |
|---|---|---|
| Biological Test System [1] [2] | Use of different cell lines (e.g., Caco-2, MDCKII-MDR1, LLC-PK1-MDR1) or assay types (e.g., cell-based vs. vesicle uptake). | IC50 values for the same inhibitor can vary by over 100-fold between different test systems [2]. |
| Data Calculation Method [3] [4] | Use of different equations to calculate transport activity (e.g., based on Efflux Ratio, Net-Secretory-Flux, or unidirectional flux). | The choice of equation can result in several-fold differences in the calculated IC50 value [3]. |
| Inhibition Model & Software [3] | Use of different non-linear regression models (e.g., sigmoidal fit) and software programs to fit the inhibition curve. | Can lead to different curve fitting and IC50 extrapolation, even from the same raw data [3]. |
| Assay Conditions [3] | Cell passage number, monolayer age, culture conditions, substrate concentration, and pre-incubation time. | A source of inter-laboratory variability, affecting the baseline transport activity and inhibitor potency [3]. |
This is a generalized protocol for a cell-based kinase inhibition assay, which is relevant for assessing compounds like Tripolin A.
1. Materials * Cell Line: HeLa cells (or another relevant cell line) [5]. * Inhibitors: this compound (stock solution in DMSO). A known Aurora A inhibitor (e.g., MLN8237) can be used as a positive control [5]. * Antibodies: Primary antibodies for detecting phosphorylated Aurora A (T288) and total Aurora A [5]. * Other Reagents: Cell culture media, fixative, fluorescently-labeled secondary antibodies, and mounting medium with DAPI.
2. Methods * Cell Culture and Seeding: Culture HeLa cells under standard conditions. Seed cells onto glass coverslips placed in a multi-well plate and incubate until they reach ~60-80% confluence. * Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to tens of micromolar) for a predetermined time (e.g., 5 or 24 hours) [5]. Include a negative control (DMSO vehicle only) and a positive control. * Immunofluorescence Staining: * Fixation: After treatment, rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes. * Permeabilization and Blocking: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, then block with a protein solution (e.g., 1-5% BSA) for 1 hour. * Antibody Incubation: Incubate with primary antibodies (e.g., anti-pAurora A T288) diluted in blocking buffer overnight at 4°C. The next day, wash and incubate with appropriate secondary antibodies for 1 hour at room temperature, protected from light. * Image Acquisition and Analysis: * Acquire fluorescence images using a consistent microscope setting across all samples. * Quantify the fluorescence intensity of the pAurora A signal from a sufficient number of cells. * Plot the percentage of remaining pAurora A signal (or % inhibition) against the log of this compound concentration. * Fit the data with a non-linear regression (sigmoidal dose-response) curve to calculate the IC50 value [3].
The following diagrams outline the key experimental workflow and a systematic approach to troubleshooting high variability.
Q1: What is the reported IC50 value for this compound? A1: this compound is reported as a non-ATP competitive Aurora A kinase inhibitor with an IC50 of 1.5 μM for Aurora A and 7 μM for Aurora B, as determined by in vitro kinase assays [6].
Q2: Our lab is establishing a new assay. How can we minimize initial variability? A2: The most important step is internal standardization [3] [2].
Q3: The variability seems to come from data analysis. What should we check? A3: Focus on the calculation and fitting process [3]:
It is crucial to distinguish Tripolin A from the similarly named natural product Triptolide. The search results indicate they are distinct compounds with different targets and effects. Using the wrong compound would lead to unexpected results.
Always verify the CAS Number of your compound. For this compound, the correct CAS Number is 1148118-92-6 [2] [3].
Understanding its documented off-target interactions is the first line of defense against non-specific effects. The table below summarizes the key quantitative data on this compound's selectivity.
| Target | IC₅₀ Value | Type of Interaction | Key Findings & Non-Specific Effects |
|---|---|---|---|
| Aurora A | 1.5 µM [1] [2] [3] | Primary Target | Reduces pAurora A on spindles; causes spindle defects [1]. |
| Aurora B | 7.0 µM [1] [2] [3] | Off-target Inhibition | ~4.7x lower potency than for Aurora A. No inhibition of Histone H3 phosphorylation (an Aurora B substrate) was observed in HeLa cells [1]. |
| Other Kinases | ~7 to 71 µM [1] | Off-target Inhibition (weaker) | Includes EGFR, KDR, FGFR, IGF1R [1]. Effects likely minimal at concentrations targeting Aurora A. |
Here are specific strategies and experimental protocols to help you confirm that your observed phenotypes are due to Aurora A inhibition.
Answer: Use a combination of phenotypic rescue and biomarker validation.
Answer: This can often be traced to assay conditions, particularly ATP concentration.
The following diagram outlines the logical workflow for validating the specificity of this compound in your experiments:
The table below summarizes the key information for handling Tripolin A based on the available research.
| Aspect | Recommended Guideline | Source / Rationale |
|---|---|---|
| Primary Solvent | DMSO | Standard practice for small-molecule inhibitors [1]. |
| Stock Concentration | 10 mM (in DMSO) | Common concentration for a 20 µM final working solution [1]. |
| Final DMSO Concentration | ≤ 0.1% | Used in published cell-based assays without noted toxicity [1]. |
| Vehicle Control | 0.1% DMSO | Essential control for experiments [1]. |
| Storage | -20°C (aliquot) | Protects against moisture absorption and maintains stability. |
Here is a detailed methodology for preparing and using this compound in cell culture, based on the procedures from its foundational study [1].
Preparation of Stock Solution
Preparation of Working Solution
Cell Treatment and Incubation
The following guide addresses potential problems you might encounter.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in working solution | Rapid dilution; poor aqueous solubility. | Dilute stock solution directly into pre-warmed medium while gently vortexing. Avoid aqueous buffers as intermediate diluents. |
| High cell death/toxicity in all conditions (including control) | Excessive final DMSO concentration. | Ensure final DMSO concentration does not exceed 0.5% in any condition. For this compound assays, ≤0.1% is recommended [1] [2]. |
| No observed biological effect | Incorrect stock concentration; degraded compound; insufficient incubation. | Verify stock solution preparation and storage. Ensure fresh aliquots are used. Confirm efficacy using a positive control from the original study (e.g., reduction of pAurora A T288) [1]. |
The following diagram outlines the logical workflow for using this compound in cell-based assays, incorporating critical checkpoints to ensure experimental validity.
I hope this structured guide helps you design and troubleshoot your experiments with this compound. Given the lack of specific data, adhering closely to the original research protocol is your most reliable approach.
Triptolide demonstrates multiple mechanisms that affect cell viability, primarily by inducing programmed cell death and inhibiting proliferation. The table below summarizes its key molecular actions and experimental observations.
| Mechanism of Action | Key Targets/Pathways | Observed Effects on Cells |
|---|---|---|
| Induction of Apoptosis [1] [2] | Activates Caspase-8 and Caspase-3 (CASP8, CASP3) [1] [2]; Regulates PTEN, GSK3B, ESR1 [2] | Initiation of programmed cell death; observable in flow cytometry and Western blot [1]. |
| Inhibition of Neutrophil Extracellular Traps (NETs) [1] | Hippo signaling pathway (YAP/TAZ) [1] | Reduction in NETosis, an inflammatory form of cell death; detectable via immunofluorescence [1]. |
| Inhibition of Cell Migration [1] | Hippo signaling pathway (YAP/TAZ) [1] | Impeded chemotaxis and migration; measurable through Transwell assays [1]. |
| Modulation of Inflammatory Response [1] [2] | Targets include TNF, IL6, STAT3 [2] | Downregulation of key cytokines and signaling molecules that promote inflammation and cell survival [1]. |
Q1: In my arthritis model, Triptolide isn't reducing inflammation as expected. What could be wrong?
Q2: My cell viability results with Trypan Blue are inconsistent. What are the best practices?
Q3: How does Triptolide induce apoptosis, and how can I confirm this in my experiments?
1. Assessing Cell Viability and Death with Trypan Blue Exclusion The Trypan Blue exclusion test is a fundamental method for quantifying cell viability based on membrane integrity [3].
2. Evaluating Triptolide's Effect on Neutrophil Migration (Transwell Assay) This protocol, adapted from a study on rheumatoid arthritis, assesses the inhibitory effect of Triptolide on cell migration [1].
To help you visualize the key experiments and the proposed mechanism of action for Triptolide, the following diagrams were generated using Graphviz.
Tripolin A was identified as a novel small-molecule inhibitor of Aurora A kinase. The following table summarizes its key characteristics as reported in its initial study [1].
| Characteristic | Description of this compound |
|---|---|
| Primary Target | Aurora A Kinase [1] |
| Mode of Action | Non-ATP competitive inhibitor [1] |
| Cellular Phenotype | Reduces pAurora A (T288) on spindle MTs, affects centrosome integrity, spindle formation, and MT dynamics [1] |
| In Vitro Specificity | Limited specificity against a panel of receptor tyrosine kinases [1] |
| In Cellulo Specificity | In human cells, acted as an Aurora A inhibitor (unlike similar compound Tripolin B) [1] |
A key challenge is that while this compound showed cellular activity consistent with Aurora A inhibition, its limited specificity in in vitro assays suggests a potential for off-target effects in cellular environments [1]. Improving specificity is crucial for ensuring that observed phenotypic changes are truly due to Aurora A inhibition.
Here are general experimental approaches and troubleshooting guides to address specificity concerns, formulated as FAQs.
FAQ 1: How can I confirm that the cellular effects I'm observing are due to Aurora A inhibition?
FAQ 2: What controls should I include in my experiments to rule out off-target effects?
FAQ 3: The phenotypic data from this compound is unclear. How can I better quantify the dose-response? Accounting for experimental noise and uncertainty in dose-response data is critical. Employ a probabilistic framework, such as Gaussian Process (GP) regression, to model your data.
The diagram below outlines a logical workflow for characterizing this compound's mechanism and effects, from target engagement to final phenotypic outcomes.
The following diagram details the specific signaling relationship between Aurora A and its substrate HURP, and how this compound modulates this pathway, as revealed in the initial study [1].
While the provided search results do not contain later-stage optimization data for this compound itself, the initial study suggests a path forward. The researchers noted that this compound is predicted to bind Aurora A similarly, but not identically, to other inhibitors like MLN8054 [1]. This makes it a valuable scaffold for further inhibitor development.
Subsequent research could focus on:
Q1: What are the known storage conditions for Tripolin A to ensure its stability? Stability is primarily maintained through strict adherence to storage temperature and protection from incompatible materials.
| Parameter | Specification | Source / Rationale |
|---|---|---|
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (Solution) | -80°C | [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | [1] |
| Container | Keep container tightly sealed | [1] |
| Environment | Keep in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [1] |
Q2: Are there any known degradation products or pathways for this compound? While the specific degradation products of this compound have not been published, its molecular structure offers clues. The compound's epoxy group and aromatic system are potential sites of degradation.
The following diagram outlines these potential degradation pathways based on the structure of this compound.
Q3: What experimental protocols are used to study this compound's biological activity? The core activity of this compound is measured through in vitro kinase assays and cell-based immunofluorescence assays. Below is a standardized protocol summarizing the methodologies from research.
Key Experimental Details:
Q4: How should spills or accidental releases of this compound be handled? this compound is classified as harmful if swallowed and very toxic to aquatic life [1]. Personal and environmental protection is critical.
| Scenario | Action | Precaution |
|---|---|---|
| Spill (General) | Absorb spill with a universal binder or diatomite. Decontaminate surfaces/equipment by scrubbing with alcohol. | Use full personal protective equipment (PPE): gloves, safety goggles, impervious clothing [1]. |
| Environmental Release | Avoid release to environment. Collect spillage. Prevent product from entering drains, water courses, or soil [1]. | |
| Waste Disposal | Dispose of contents and container according to local regulations at an approved waste disposal plant [1]. |
The most critical step for stability is strict adherence to recommended storage conditions (-20°C for powder, -80°C for solutions) [1]. Given the lack of specific stability data, consider these approaches:
Q1: What is the recommended working concentration for this compound?
The optimal concentration can depend on your specific cell line and treatment duration. The table below summarizes conditions used in published studies.
| Cell Line | Recommended Concentration | Treatment Duration | Key Observed Effects | Source / Context |
|---|---|---|---|---|
| HeLa (human cervical cancer) | 20 µM | 1, 5, and 24 hours | Reduced pAurora A levels; altered spindle length & MT dynamics [1]. | Primary experimental data [1]. |
| EC9706 (human esophageal squamous cell carcinoma) | Not fully specified | Not specified | Used to investigate the HEF1-Aurora A-HDAC6 signaling axis in cilia disassembly [2]. | Secondary use in a signaling pathway study [2]. |
> Important Note: The data for EC9706 cells comes from a study that used this compound to validate a pathway but did not focus on optimizing its dosage [2]. Therefore, 20 µM in HeLa cells is the most directly supported concentration and should be your starting point for optimization.
Q2: How do I validate that this compound is working in my experiment?
A key method of validation is to check the reduction of phosphorylated Aurora A (at Thr288) using immunofluorescence, as this is directly linked to its kinase activity [1].
Experimental Protocol: Validating Aurora A Inhibition via Immunofluorescence
Q3: I observe unexpected cellular morphology after treatment. Is this normal?
Yes, certain phenotypic changes are expected and confirm the drug's activity. Based on research, you might observe:
The following diagram illustrates the established mechanism of action of this compound and these downstream cellular effects.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No observed effect | Concentration too low; inactive compound; resistant cell line. | Create a dose-response curve; validate inhibitor activity (see Protocol above); check literature for cell line suitability. |
| Excessive cell death | Concentration too high; cytotoxic off-target effects. | Titrate to lower concentrations; shorten treatment time; use time-course experiments. |
| Effects differ from literature | Cell line-specific responses; differences in experimental conditions. | Ensure key conditions (e.g., serum concentration) match reference studies; use a positive control cell line (e.g., HeLa) initially. |
Given the limited specific data, a systematic approach is crucial:
First, it is crucial to confirm that your experimental system is capable of showing the expected effect with Tripolin A.
If you are not observing a strong reduction, the following areas are the most likely sources of the problem.
The effect of this compound on pAurora A is time-dependent. A shorter treatment may be necessary to observe the maximum effect.
Ensure you are using a concentration that is both effective and specific.
The response to an inhibitor can vary significantly between different cell lines.
Accurate detection of pAurora A is critical. The following data from the literature can serve as a benchmark for your experiments.
The table below summarizes key quantitative data from the foundational this compound study for easy comparison with your results [1] [2].
| Parameter | Details |
|---|---|
| Cell Line Used | HeLa |
| This compound Concentration | 20 µM |
| Treatment Duration | 5 hours |
| Reduction in pAurora A (T288) | 85% |
| Reduction in Total Spindle Aurora A | 81% |
| Detection Method | Immunofluorescence |
| Specificity Evidence | No inhibition of Aurora B (Histone H3 pSer10 unchanged) |
To visualize the logical flow of the troubleshooting process, please see the following diagram. This workflow can help you systematically identify the root cause.
For researchers, the methodology behind the key findings is crucial. The table below outlines the core experiments used to characterize these inhibitors.
| Assay / Protocol | Application in Characterizing Inhibitors | Key Findings |
|---|---|---|
| In Vitro Kinase Assay | Determine IC50 values and mechanism of inhibition (ATP-competitive vs. non-competitive) [1] [2]. | Tripolin A: IC50 = 1.5 µM (non-competitive). MLN8054: IC50 = 31 nM (competitive) [1] [3]. |
| Differential Scanning Fluorimetry (DSF) | Measure compound binding affinity by detecting increase in protein melting temperature (ΔTm) [2]. | This compound: ΔTm = +2°C. Tripolin B (a related ATP-competitive compound): ΔTm = +8°C, suggesting different binding sites [2]. |
| Cell-Based Immunofluorescence | Assess in vivo inhibition by measuring levels of phosphorylated Aurora A (pT288) and its localization [1]. | This compound (20µM): Reduced spindle-bound pAurora A by 85% (5h) and 47% (24h). MLN8054/MLN8237: Abolished pAurora A levels [1]. |
| Western Blot for Selectivity | Evaluate selectivity by probing for phosphorylation of histone H3 (Ser10), a specific Aurora B substrate [1] [3]. | This compound: Did not inhibit pH3S10, confirming Aurora A selectivity in cells [1]. MLN8054: Cellular phenotype for Aurora B inhibition only seen at concentrations >10-fold above GI50 [3]. |
To better understand the context of Aurora A inhibition, the following diagram outlines the key mitotic pathway it regulates and the general workflow for validating a small-molecule inhibitor.
Aurora A Kinase Signaling in Mitosis. This diagram illustrates the central role of Aurora A in regulating key processes of cell division through the phosphorylation of specific substrates. Small-molecule inhibitors block this activity, leading to mitotic defects.
The general process for experimentally validating an Aurora A inhibitor like this compound or MLN8054 typically follows a multi-stage approach, as visualized below.
General Workflow for Inhibitor Validation. This flowchart outlines the key stages, from initial biochemical screening to the application of a validated inhibitor for biological discovery.
The comparison between this compound and MLN8054 highlights different strategic outcomes in inhibitor development:
| Kinase / Aspect | Inhibition by this compound | Experimental Context & Evidence |
|---|---|---|
| Aurora A | Yes (IC50 = 1.5 µM) | In vitro kinase assay [1] [2]. |
| Aurora B | No (IC50 = 7.0 µM) | In vitro kinase assay; no inhibition of Aurora B-specific substrate (Histone H3 phosphorylation) in HeLa cells [1]. |
| Other Kinases | Weak or no inhibition | Limited inhibition of EGFR, FGFR, KDR, and IGF1R in a panel of receptor tyrosine kinases [1]. |
To understand this compound's selectivity, it's helpful to know the distinct roles of its target. The diagram below illustrates the primary functions of Aurora A and the key cellular process from which this compound's selectivity allows it to stand apart.
The table below summarizes the key experimental findings that validate Tripolin A's mechanism of action.
| Assay Type | Key Experimental Observation | Interpretation & Significance |
|---|---|---|
| In Vitro Kinase Assay (ATP Concentration Variation) | IC₅₀ value for this compound remained unchanged with increasing ATP concentrations [1]. | Indicates a non-ATP competitive mode of inhibition, as inhibitor potency is independent of ATP levels [1]. |
| In Vitro Kinase Assay (ATP Concentration Variation) | IC₅₀ value for Tripolin B increased with higher ATP concentrations (above 200 µM) [1]. | Suggests Tripolin B acts primarily as an ATP-competitive inhibitor, highlighting a key mechanistic difference between the two similar compounds [1]. |
| Differential Scanning Fluorimetry (DSF) | This compound binding increased Aurora A's protein melting temperature (ΔTₘ) by +2°C [1]. | Confirms direct binding to the Aurora A kinase. The smaller ΔTₘ compared to Tripolin B suggests it binds to a different, potentially allosteric, site on the kinase [1]. |
| Cellular Imaging (Immunofluorescence) | Treatment with this compound reduced levels of active, spindle-bound phosphorylated Aurora A (pT288) by 85% after 5 hours [1]. | Demonstrates effective inhibition of Aurora A kinase activity in a cellular context, confirming biological relevance beyond test tubes [1]. |
| Cellular Selectivity Assay (Western Blot/Immunofluorescence) | This compound did not inhibit phosphorylation of Histone H3 on Ser-10, a specific substrate of the related Aurora B kinase [1]. | Shows a high degree of selectivity for Aurora A over Aurora B, which is crucial for minimizing off-target effects in potential therapeutic applications [1]. |
To assist in replicating or understanding these validation studies, here are the methodologies for the key experiments cited.
The following diagram illustrates the proposed mechanism by which this compound inhibits Aurora A kinase and the consequent cellular effects, based on the research data.
This compound is a novel small-molecule inhibitor identified for its action against Aurora A kinase. The following table summarizes its key characteristics based on the research [1] [2]:
| Attribute | Description for this compound |
|---|---|
| Discovery | Identified from a library of 105 ATP-analogue compounds [1] [2]. |
| Mode of Inhibition | Non-ATP competitive (IC~50~ unaffected by increasing ATP concentrations) [1] [2]. |
| In Vitro IC~50~ (Aurora A) | 1.5 µM [1] [2]. |
| Selectivity (In Vitro) | IC~50~ for Aurora B is 7.0 µM. Shows activity against other kinases (EGFR, KDR, etc.) [1] [2]. |
| In Vivo Activity | Reduces levels of active, spindle-bound Aurora A (pT288) in HeLa cells [1] [2]. |
| Cellular Effects | Induces mitotic spindle defects, spindle pole abnormalities, and affects centrosome integrity [1] [2]. |
| Key Finding | Disrupts gradient distribution of HURP on spindle microtubules without affecting its MT binding [1] [2]. |
| Binding Affinity | ΔT~m~ = +2°C (moderate stabilizer of Aurora A kinase) [1] [2]. |
The characterization of this compound involved several key experiments that you can reference for your research protocols.
To contextualize the action of Aurora inhibitors, the diagram below illustrates the key mitotic processes regulated by Aurora A kinase, which is frequently overexpressed in cancers [3].
Aurora A Kinase in Cell Cycle Regulation. This diagram outlines the critical stages of mitosis where Aurora A kinase exerts its function, transitioning the cell from G2 phase into M phase and ensuring accurate cell division [3].
| Kinase Target | IC₅₀ / Inhibition Data | Experimental Context | Citation |
|---|---|---|---|
| Aurora A | IC₅₀ = 1.5 µM | In vitro kinase assay | [1] |
| Aurora B | IC₅₀ = 7 µM | In vitro kinase assay | [1] |
| Aurora A | >70% inhibition at 10 µM | Initial screening from a 105-compound panel | [2] [3] |
| Other Kinases | Limited off-target activity reported | Profiling against a panel; specific kinases not listed | [2] |
The biological characterization of this compound involved multiple experimental approaches:
This compound inhibits Aurora A kinase activity and its autophosphorylation, leading to several mitotic defects. A significant finding is its unique effect on HURP, a microtubule-associated protein and Aurora A substrate. Unlike other inhibitors, this compound disrupts HURP's gradient distribution toward chromosomes without affecting its binding to microtubules, revealing a new regulatory mechanism for mitotic microtubule stabilizers [2] [3].
The diagram below illustrates the experimental workflow for profiling this compound and its subsequent effects on Aurora A kinase and cellular processes.
It is crucial to distinguish This compound from the similarly named natural product Triptolide. Triptolide is derived from the Thunder God Vine and has a different chemical structure, mechanism of action, and biological targets, primarily related to inflammation and cancer through pathways like JAK-STAT and MAPK [5] [6]. These are two distinct compounds.
Tripolin A is identified as a novel, small-molecule inhibitor of Aurora A kinase. Its validation in human cells is summarized in the table below, which outlines the key experimental findings and how they confirm its mechanism of action [1].
| Biological Process / Target | Experimental Method(s) | Key Findings in Human Cells (e.g., HeLa) | Interpretation & Link to Aurora A Inhibition |
|---|---|---|---|
| Aurora A Kinase Activity | Immunofluorescence (detecting pT288) [1] | ~85% reduction in phosphorylated Aurora A (pT288) on spindle MTs after 5h treatment [1]. | Confirms direct inhibition of Aurora A kinase activity in a cellular context. |
| Spindle Assembly & Centrosome Integrity | Immunofluorescence (microtubule, centrosome staining) [1] | Defects in bipolar spindle formation; abnormal centrosome morphology; altered spindle length [1]. | Aurora A is crucial for centrosome maturation and spindle assembly; phenotypes are consistent with its inhibition. |
| Microtubule Dynamics | Live-cell imaging / analysis in interphase [1] | Reduced microtubule dynamics during interphase [1]. | Demonstrates that this compound affects microtubule stability beyond mitosis, a known function of Aurora A. |
| HURP Distribution | Immunofluorescence (HURP protein localization) [1] | Disrupted gradient distribution of HURP towards chromosomes; MT-binding of HURP was not affected [1]. | Reveals a specific role for Aurora A in regulating the spatial distribution, but not the binding, of its substrate HURP on MTs. |
The following diagram illustrates the mechanism of this compound and the cellular processes it affects, based on the experimental data.
Diagram 1: this compound acts by inhibiting Aurora A kinase, which in turn disrupts key mitotic processes like spindle formation, centrosome integrity, microtubule dynamics, and HURP protein distribution.
The table below places this compound in context with two other well-known Aurora A inhibitors, MLN8054 and MLN8237 (Alisertib), based on data from the same study [1].
| Inhibitor Name | Mode of Action (vs. ATP) | Key Phenotypic Outcomes in Human Cells | Distinctive Finding |
|---|---|---|---|
| This compound | Non-ATP competitive [1] | Reduces pAurora A; spindle defects; disrupts HURP gradient [1]. | Reveals new regulation of HURP distribution on microtubules without affecting its binding [1]. |
| MLN8054 | Similar but not identical binding to this compound (predicted) [1] | Phenotypes consistent with Aurora A inhibition (spindle defects, etc.) [1]. | A well-characterized, early-generation selective Aurora A inhibitor. |
| MLN8237 (Alisertib) | ATP-competitive (inferred) | Abolished pAurora A levels after 24h; significantly reduced total Aurora A on spindle [1]. | An advanced inhibitor that progressed to clinical trials, demonstrating potent target suppression. |
For researchers looking to replicate or understand the validation methods, here are the key experimental protocols from the study [1]: